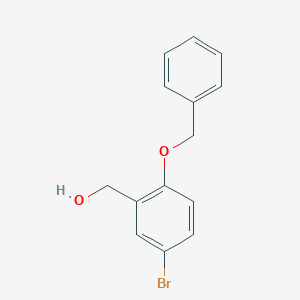

(2-(Benzyloxy)-5-bromophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBRISXEJMHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358458 | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177759-46-5 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Derivatization Strategies of 2 Benzyloxy 5 Bromophenyl Methanol

Transformations Involving the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site for various chemical modifications, including oxidation, esterification, etherification, halogenation, and nucleophilic substitution. The reactivity of this position is enhanced by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates. chemistrysteps.com

Oxidation Reactions to Aldehydes or Carboxylic Acids

The oxidation of the primary alcohol in (2-(Benzyloxy)-5-bromophenyl)methanol can yield either the corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde, or the carboxylic acid, 2-(benzyloxy)-5-bromobenzoic acid, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) typically oxidize primary benzylic alcohols completely to carboxylic acids. chemistrysteps.com The reaction involves the cleavage of the benzylic C-H bonds. masterorganicchemistry.com Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Various methods for the photo-oxidation of alcohols to carboxylic acids or ketones have also been explored, sometimes utilizing air or O2 as the oxidant without the need for external additives. nih.gov

| Reactant | Product | Reagents and Conditions |

| This compound | 2-(Benzyloxy)-5-bromobenzaldehyde | Mild oxidizing agents (e.g., PCC, DMP) |

| This compound | 2-(Benzyloxy)-5-bromobenzoic acid | Strong oxidizing agents (e.g., KMnO4, Na2Cr2O7) chemistrysteps.com |

This table represents typical transformations and common reagents. Specific reaction conditions may vary.

Derivatization to Esters or Other Ethers

The hydroxyl group of this compound can be readily converted into esters or other ethers.

Esterification: The formation of esters can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. For instance, esterification with various carboxylic acids can be promoted by hydrogen bonds using oxygen as an oxidant under metal-free conditions. nih.gov

Etherification: Further etherification at the benzylic alcohol position can be accomplished through various methods. For example, the chemoselective etherification of benzyl (B1604629) alcohols to their methyl or ethyl ethers can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net Another approach involves iron(II/III) chloride-catalyzed etherification in a green and recyclable solvent like propylene (B89431) carbonate. nih.gov

| Reactant | Reagent | Product Type |

| This compound | Carboxylic Acid / Acyl Halide | Ester |

| This compound | Alkyl Halide / Alcohol | Ether |

This table provides a general overview of derivatization possibilities.

Halogenation at the Benzylic Position

The benzylic hydroxyl group can be replaced by a halogen atom, typically chlorine or bromine, to form a benzylic halide. This transformation can be achieved using various halogenating agents. For instance, benzylic bromination can be carried out using N-Bromosuccinimide (NBS), often in the presence of a radical initiator. youtube.com These reactions proceed through a radical mechanism, favored by the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS), heat, initiator | 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene |

| This compound | Thionyl chloride (SOCl2) | 1-(Chloromethyl)-2-(benzyloxy)-5-bromobenzene |

This table illustrates common halogenation reactions at the benzylic position.

Nucleophilic Substitution Reactions at the Benzylic Position

Once converted to a benzylic halide, the compound becomes an excellent substrate for nucleophilic substitution reactions. The benzylic position readily undergoes both SN1 and SN2 reactions due to the ability of the benzene ring to stabilize both carbocation intermediates (in SN1) and the transition state (in SN2). chemistrysteps.comstackexchange.com The choice between SN1 and SN2 pathways depends on the nucleophile, the solvent, and the steric hindrance around the benzylic carbon. stackexchange.comkhanacademy.org A wide range of nucleophiles can be used to introduce various functional groups at the benzylic position.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring offers another site for synthetic modification, primarily through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling: The aryl bromide of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids or their derivatives. organic-chemistry.orgnih.gov This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing biaryl compounds. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction provides a method for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net It allows for the introduction of an alkynyl group onto the aromatic ring, leading to the synthesis of substituted alkynes. beilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne derivative |

This table summarizes two key cross-coupling reactions of the aryl bromide moiety.

Grignard Reagent Formation and Subsequent Transformations

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for forming a Grignard reagent. This transformation would typically involve reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu However, a significant challenge in this specific case is the presence of the acidic hydroxyl proton of the methanol group. Grignard reagents are potent bases and would be readily quenched by this acidic proton, preventing the desired reaction at the carbon-bromine bond.

To circumvent this, a common strategy involves the protection of the alcohol functionality prior to the Grignard reaction. The hydroxyl group can be converted into a protecting group that is stable to the strongly basic conditions of Grignard reagent formation. Once the Grignard reagent is formed from the protected intermediate, it can participate in a wide array of subsequent transformations. For instance, it can act as a powerful nucleophile, attacking various electrophiles like aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds. tsijournals.com Following the desired reaction, the protecting group on the alcohol can be removed to regenerate the hydroxyl functionality. The formation of biphenyl (B1667301) from the coupling of unreacted bromobenzene (B47551) with the Grignard reagent is a potential side reaction, the likelihood of which increases with higher concentrations of the aryl halide and elevated temperatures. libretexts.org

Lithiation and Electrophilic Quenching Reactions

An alternative strategy for activating the aromatic ring for nucleophilic attack is through lithiation. This process typically involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the ring. The benzyloxy group is an ortho-directing group, meaning it will direct the deprotonation to the adjacent positions. In the case of this compound, this would likely lead to lithiation at the C6 position, which is situated between the benzyloxy and bromo substituents.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles. This allows for the introduction of a wide range of functional groups onto the aromatic ring with high regioselectivity. For example, reaction with an aldehyde or ketone would introduce a new alcohol functionality, while reaction with carbon dioxide would yield a carboxylic acid. This method offers a powerful tool for the synthesis of highly substituted aromatic compounds.

Chemistry of the Benzyloxy Ether Group

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen and also influences the reactivity of the molecule. Its chemical behavior, particularly its cleavage, is a key aspect of its utility in multi-step syntheses.

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comresearchgate.net The reaction is generally clean and high-yielding, producing the corresponding phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This method is particularly advantageous due to its mild conditions, which often leave other functional groups in the molecule unaffected. youtube.com To limit the availability of hydrogen when other reducible groups are present, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be utilized. organic-chemistry.org

Besides hydrogenolysis, benzyl ethers can also be cleaved under other conditions. Strong acids, such as hydrogen bromide (HBr) or boron tribromide (BBr3), can be used to break the ether linkage. organic-chemistry.orgorganic-chemistry.org However, these harsh conditions may not be suitable for substrates that are sensitive to acid. organic-chemistry.org Another approach involves oxidative cleavage. For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes in conjunction with photoirradiation, to remove the benzyl group. organic-chemistry.org

Direct nucleophilic aromatic substitution (SNAr) of the benzyloxy group on an aromatic ring is generally challenging. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgchemistry.coachyoutube.com In this compound, the benzyloxy group itself is electron-donating, and the bromo substituent is only weakly deactivating, making the ring less susceptible to nucleophilic attack. Therefore, direct displacement of the benzyloxy group by a nucleophile is not a favored reaction pathway under standard SNAr conditions. wikipedia.org Alternative mechanisms, such as the benzyne (B1209423) mechanism, can facilitate nucleophilic aromatic substitution, but these typically require very strong bases. masterorganicchemistry.com

Ring Functionalization and Substituent Effects on Reactivity

The existing substituents on the aromatic ring of this compound—the benzyloxy group, the bromo group, and the methanol group—collectively influence its reactivity towards further functionalization. The benzyloxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. This means it will tend to direct incoming electrophiles to the positions ortho and para to it.

Conversely, the bromine atom is a deactivating, ortho-, para-directing group. While it withdraws electron density from the ring through induction, making the ring less reactive towards electrophilic attack, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The interplay of these electronic effects determines the regioselectivity of further substitution reactions. For instance, in electrophilic aromatic substitution, the position of the incoming electrophile will be determined by the combined directing effects of the existing groups. The benzylic position, the carbon atom of the methanol group attached to the benzene ring, also exhibits enhanced reactivity towards reactions like oxidation or halogenation due to the stability of benzylic intermediates. wsimg.com

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 5 Bromophenyl Methanol

Elucidation of Reaction Mechanisms for Key Transformations

The most significant transformation involving (2-(Benzyloxy)-5-bromophenyl)methanol is its intramolecular cyclization to form a seven-membered ether ring, a core component of the dibenzo[b,f]oxepine family. This transformation is typically achieved via a palladium-catalyzed intramolecular Buchwald-Hartwig etherification.

The generally accepted mechanism for this type of C-O bond formation proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.org The key steps are as follows:

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the carbon-bromine (C-Br) bond of the phenyl ring. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.

Alcohol Coordination and Deprotonation : The primary alcohol moiety of the substrate coordinates to the palladium center. In the presence of a base, the alcohol is deprotonated to form a palladium alkoxide intermediate.

Reductive Elimination : The final step is the reductive elimination of the C-O bond, which forms the desired seven-membered ether ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. However, in the case of this compound, the geometry of the intermediate makes this pathway less likely. Mechanistic studies on related palladium-catalyzed reactions have utilized techniques like in-situ monitoring and analysis of reaction intermediates to confirm these pathways. nih.gov

Studies on Regioselectivity and Chemoselectivity

For a molecule with multiple functional groups like this compound, selectivity is paramount.

Chemoselectivity : The primary chemoselective challenge is to ensure the desired intramolecular reaction of the primary alcohol with the aryl bromide occurs in preference to other potential pathways. The molecule contains two distinct oxygen nucleophiles: the primary alcohol (-CH₂OH) and the benzyloxy ether (-OCH₂Ph). The primary alcohol is significantly more acidic than the ether oxygen and is therefore preferentially deprotonated by the base to form the reactive alkoxide needed for the Buchwald-Hartwig cyclization.

Under different catalytic conditions, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO), benzyl (B1604629) alcohols can be selectively converted to their corresponding methyl or ethyl ethers in the presence of other alcohol types. organic-chemistry.org This highlights that the choice of catalyst system is crucial for directing the reaction towards the desired intramolecular C-O coupling rather than an intermolecular etherification or other side reactions.

Regioselectivity : In the context of an intramolecular cyclization, regioselectivity is largely controlled by the inherent structure of the starting material. The fixed distance and orientation between the primary alcohol and the bromo-substituted carbon dictate the formation of the seven-membered dibenzo[b,f]oxepine ring system. The main competing reaction from a regioselectivity standpoint would be an intermolecular coupling, which can be suppressed by employing high-dilution conditions that favor intramolecular processes.

Catalytic Effects on Reaction Rates and Selectivity

The efficiency and outcome of the intramolecular etherification of this compound are highly dependent on the catalytic system employed. This system comprises the palladium precursor, the phosphine ligand, and the base.

Ligand Choice : The ligand stabilizes the palladium catalyst and modulates its reactivity. For C-O bond formation, both sterically hindered monodentate ligands (e.g., those from the Buchwald family) and bidentate phosphine ligands like BINAP have been used. wikipedia.org The ligand's bite angle and steric bulk influence both the rate of oxidative addition and the ease of reductive elimination. The first-generation systems using ligands like P(o-tolyl)₃ were effective for some couplings but have been largely superseded by more robust and versatile ligands that promote the reaction of a wider range of substrates under milder conditions. wikipedia.org

The following table summarizes representative catalytic systems used for related Buchwald-Hartwig C-N and C-O cross-coupling reactions, illustrating the principles that would be applied to optimize the cyclization of this compound.

| Ligand | Base | Solvent | Substrate Type | Observations |

| P(o-tolyl)₃ | NaOt-Bu | Toluene (B28343) | Aryl Bromide + Secondary Amine | First-generation catalyst; not effective for primary amines. wikipedia.org |

| BINAP | NaOt-Bu | Toluene | Aryl Bromide + Primary/Secondary Amine | Bidentate ligand; catalyst resting state and kinetics can be complex. imperial.ac.uk |

| XantPhos | DBU | Toluene/DMF | Aryl Halide + Amine | Tolerates milder, soluble organic bases, useful for flow chemistry. |

| Josiphos-type | K₃PO₄ | Dioxane | Aryl Halide + Alcohol | Effective for diaryl ether synthesis. |

This table is illustrative of catalyst systems for analogous Buchwald-Hartwig reactions and not from direct studies on this compound.

Kinetic and Thermodynamic Analysis of Reaction Pathways

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the principles can be understood from studies of analogous systems, particularly the Buchwald-Hartwig reaction.

Kinetic Analysis : The goal of a kinetic analysis is to understand the reaction rate's dependence on the concentration of each component (substrate, catalyst, ligand, base) to deduce the rate-determining step.

Methodology : Such studies are often performed using in situ monitoring techniques like reaction calorimetry or NMR spectroscopy to track the reaction progress over time. imperial.ac.uk

Rate-Determining Step : For many Buchwald-Hartwig reactions involving aryl bromides, the oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-limiting step. nih.gov

Kinetic Isotope Effects (KIEs) : A powerful tool for probing the transition state is the measurement of ¹³C KIEs. Studies on the amination of symmetric dihalobenzenes have used this intramolecular KIE approach to provide high-resolution information about the bonding changes occurring in the transition state of the oxidative addition step. nih.govnih.gov A significant KIE at the carbon bearing the bromine would provide strong evidence that the C-Br bond is being cleaved in the rate-determining step of the cyclization of this compound.

Thermodynamic Analysis : Thermodynamics governs the relative stability of reactants, intermediates, and products.

Reaction Favorability : The intramolecular cyclization of this compound to form a fused, seven-membered heterocyclic ring is generally a thermodynamically favorable process due to the formation of a stable ring system and the release of ring strain.

Kinetic vs. Thermodynamic Control : While the cyclized product is likely the thermodynamic minimum, the reaction is not spontaneous and possesses a significant activation energy barrier, necessitating catalysis. Under certain non-optimal conditions, kinetically favored but thermodynamically less stable side products could potentially form. The role of the catalyst is to lower the activation energy for the desired pathway, allowing the reaction to reach the thermodynamic product at a reasonable rate.

Computational Chemistry Studies on 2 Benzyloxy 5 Bromophenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, enabling the exploration of molecular properties that may be difficult or impossible to measure experimentally. For (2-(Benzyloxy)-5-bromophenyl)methanol, these calculations provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

The flexibility of this compound is primarily due to the rotation around the C-O-C ether linkage and the C-C bond connecting the hydroxymethyl group to the phenyl ring. Conformational analysis is performed to identify the most stable arrangements of the atoms in space, known as conformers. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers.

Theoretical studies would likely reveal several low-energy conformers for this compound, differing in the orientation of the benzyloxy and hydroxymethyl groups relative to the bromophenyl ring. The global minimum, representing the most stable conformer, is of particular interest as it is the most populated conformation at thermal equilibrium.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5 | 65.2 | 0.00 |

| 2 | -68.9 | 175.4 | 1.25 |

| 3 | 70.1 | -72.8 | 1.89 |

This data is illustrative and represents typical results from such a study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic systems, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.24 |

| LUMO | -0.89 |

This data is illustrative and represents typical results from such a study.

The distribution of electron density in a molecule is not uniform. Some atoms are more electronegative and pull electron density towards themselves, creating partial negative charges, while others become partially positively charged. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ether and hydroxyl groups, as well as the bromine atom, making these sites potential hydrogen bond acceptors. Positive potential would likely be observed around the hydroxyl proton and the protons of the aromatic rings.

Based on the energies of the frontier orbitals, several chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 3: Calculated Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.24 eV |

| Electron Affinity (A) | 0.89 eV |

| Electronegativity (χ) | 3.565 |

| Chemical Hardness (η) | 2.675 |

| Global Softness (S) | 0.187 |

This data is illustrative and represents typical results from such a study.

Simulation of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then compared to experimental values to confirm the proposed structure.

For this compound, theoretical NMR chemical shift predictions would provide a detailed map of the electronic environment of each proton and carbon atom. By comparing the calculated spectrum with the experimental one, a confident assignment of all signals can be made.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | 128.9 |

| C2-O | - | 154.2 |

| C3-H | 7.35 | 115.1 |

| C4-H | 7.42 | 131.5 |

| C5-Br | - | 114.8 |

| C6-H | 7.18 | 129.6 |

| CH₂-OH | 4.65 | 61.3 |

| O-CH₂-Ph | 5.12 | 70.8 |

| Ph (ortho) | 7.38 | 127.9 |

| Ph (meta) | 7.31 | 128.6 |

This data is illustrative and represents typical results from such a study. Chemical shifts are referenced to TMS.

Vibrational Analysis: Infrared (IR) and Raman Spectra

Computational vibrational analysis provides a powerful tool for understanding the molecular structure and bonding of this compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT), the vibrational frequencies and intensities of the molecule's normal modes can be predicted. These theoretical spectra for both Infrared (IR) and Raman spectroscopy offer a detailed assignment of the experimental vibrational bands.

A thorough analysis of the computed vibrational spectrum allows for the identification of characteristic functional group frequencies. For instance, the O-H stretching vibration of the methanol (B129727) group is typically observed in a specific region of the IR spectrum. Similarly, the C-H stretching vibrations of the aromatic rings and the methylene (B1212753) bridge, as well as the C-O and C-Br stretching modes, can be precisely assigned based on the computational results. The benzyloxy and bromophenyl moieties each contribute a unique set of vibrational modes, and their coupling can also be investigated.

The calculated IR and Raman spectra are often presented alongside experimental data for comparison. The agreement between the theoretical and observed frequencies, after appropriate scaling of the computed wavenumbers to account for anharmonicity and other systematic errors, serves to validate the accuracy of the computational model and the structural parameters obtained from it.

Below is a table summarizing the key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Data not available in search results | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results | Data not available in search results |

| Aliphatic C-H Stretch | Data not available in search results | Data not available in search results |

| C-O Stretch | Data not available in search results | Data not available in search results |

| C-Br Stretch | Data not available in search results | Data not available in search results |

| Aromatic Ring Vibrations | Data not available in search results | Data not available in search results |

UV-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

Theoretical investigations into the electronic properties of this compound are crucial for interpreting its UV-Visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic transitions, which correspond to the absorption of light in the UV-Vis region.

These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions. The primary electronic transitions in a molecule like this compound are typically of the π → π* and n → π* type, primarily involving the aromatic rings. The benzyloxy and bromophenyl chromophores are the main contributors to the absorption spectrum.

The computed UV-Vis spectrum can be simulated and compared with the experimentally recorded spectrum. This comparison helps in assigning the observed absorption bands to specific electronic transitions between molecular orbitals. For instance, the calculations can identify which molecular orbitals are involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and characterize the nature of these transitions (e.g., charge transfer).

The following table presents the calculated maximum absorption wavelengths (λmax) and the corresponding electronic transitions for this compound.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | Data not available in search results | Data not available in search results |

| HOMO-1 → LUMO | Data not available in search results | Data not available in search results |

| HOMO → LUMO+1 | Data not available in search results | Data not available in search results |

Transition State Modeling and Reaction Pathway Prediction

Computational chemistry offers significant insights into the reactivity of this compound by modeling transition states and predicting reaction pathways. Using quantum mechanical methods, the potential energy surface of a chemical reaction involving this molecule can be explored to identify the minimum energy pathways from reactants to products.

Transition state theory is employed to locate the transition state structures, which are saddle points on the potential energy surface. The energy barrier, or activation energy, of the reaction can then be calculated as the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a particular reaction.

For this compound, computational studies could predict the pathways of various reactions, such as oxidation of the methanol group, electrophilic aromatic substitution on the bromophenyl ring, or cleavage of the benzyl (B1604629) ether. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These theoretical predictions can guide experimental work and provide a detailed molecular-level understanding of the chemical behavior of the compound.

Advanced Spectroscopic Analysis for Structural Elucidation and Characterization of 2 Benzyloxy 5 Bromophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The expected spectrum of (2-(Benzyloxy)-5-bromophenyl)methanol would exhibit distinct signals corresponding to the different sets of protons. The benzylic protons of the protecting group and the hydroxymethyl group typically appear as sharp singlets, while the aromatic protons show more complex splitting patterns due to spin-spin coupling.

The protons on the phenyl ring of the benzyl (B1604629) group are expected to appear in the aromatic region (δ 7.3-7.5 ppm). The three protons on the brominated aromatic ring should show distinct signals due to their unique electronic environments. Specifically, the proton adjacent to the hydroxymethyl group would be a doublet, the proton between the bromo and benzyloxy substituents would be a doublet of doublets, and the proton adjacent to the bromo group would appear as a doublet. The methylene (B1212753) protons of the benzyl ether linkage (-OCH₂Ph) and the hydroxymethyl group (-CH₂OH) are expected to appear as distinct singlets around δ 5.1 ppm and δ 4.7 ppm, respectively. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (benzyl group) | 7.30 - 7.50 | m (multiplet) | - |

| Ar-H (H6) | ~7.45 | d (doublet) | ~2.5 |

| Ar-H (H4) | ~7.35 | dd (doublet of doublets) | J1 ≈ 8.7, J2 ≈ 2.5 |

| Ar-H (H3) | ~6.95 | d (doublet) | ~8.7 |

| -OCH₂Ph | ~5.10 | s (singlet) | - |

| -CH₂OH | ~4.70 | s (singlet) | - |

| -OH | Variable | br s (broad singlet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the methylene and methyl groups.

The carbon atoms of the benzyl group's phenyl ring are expected between δ 127-137 ppm. The six carbons of the brominated benzene (B151609) ring would have shifts influenced by the attached functional groups, with the carbon bearing the ether linkage (C2) appearing downfield (~δ 155 ppm) and the carbon bearing the bromine atom (C5) appearing more upfield (~δ 115 ppm). The benzylic ether methylene carbon (-OCH₂Ph) is anticipated around δ 71 ppm, while the hydroxymethyl carbon (-CH₂OH) would be found further upfield around δ 60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C2, C-O) | ~155.0 |

| Ar-C (benzyl ipso-C) | ~136.5 |

| Ar-C (C1, C-CH₂OH) | ~132.0 |

| Ar-C (CH) | 128.0 - 131.0 |

| Ar-C (C5, C-Br) | ~115.0 |

| Ar-C (C3, CH) | ~114.0 |

| -OCH₂Ph | ~71.0 |

| -CH₂OH | ~60.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sigmaaldrich.comacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons H3 and H4, and between H4 and H6 on the brominated ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. chemicalbook.comresearchgate.net It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the methylene proton signal at ~δ 4.70 would show a cross-peak with the carbon signal at ~δ 60.0, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). sigmaaldrich.comacs.org This is invaluable for connecting the different fragments of the molecule. Key correlations would include the one between the benzyloxy methylene protons (-OCH₂Ph) and the C2 carbon of the brominated ring, confirming the ether linkage. Another crucial correlation would be between the hydroxymethyl protons (-CH₂OH) and the C1 carbon, confirming the position of the alcohol group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to molecular vibrations.

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two CH₂ groups would be observed just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups would result in strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations typically give strong Raman signals. The symmetric stretching of the benzene rings would be particularly evident.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH | O-H stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H (-CH₂-) | C-H stretch | 3000-2850 | Strong |

| Aromatic C=C | C=C stretch | 1600-1450 | Strong |

| Ether C-O | C-O stretch (asymmetric) | ~1250 | Moderate |

| Alcohol C-O | C-O stretch | ~1050 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is 293.15 g/mol . nih.gov

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks of similar intensity, [M]⁺ and [M+2]⁺, at m/z 292 and 294, respectively.

Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a very stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation is the loss of a water molecule from the molecular ion. Cleavage of the ether bond is also a probable pathway.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule. For this compound, the calculated monoisotopic mass is 292.00989 Da. nih.gov An HRMS measurement confirming a mass very close to this value would provide strong evidence for the molecular formula C₁₄H₁₃BrO₂.

Table 4: Key Ions in the Predicted Mass Spectrum of this compound

| Predicted m/z | Ion Formula | Identity |

|---|---|---|

| 292/294 | [C₁₄H₁₃⁷⁹BrO₂]⁺ / [C₁₄H₁₃⁸¹BrO₂]⁺ | Molecular Ion [M]⁺ |

| 274/276 | [C₁₄H₁₁⁷⁹BrO]⁺ / [C₁₄H₁₁⁸¹BrO]⁺ | [M-H₂O]⁺ |

| 201/203 | [C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺ | [M-C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of closely related structures provides a clear indication of the detailed structural insights that can be obtained. For instance, the crystal structure of a related brominated aromatic compound, N′-(2-Bromobenzylidene)-3,4,5-trimethoxybenzohydrazide methanol (B129727) solvate, offers a valuable case study. escholarship.org The analysis of this compound reveals key structural parameters that would be of similar interest for this compound.

In a typical X-ray diffraction study, the crystalline compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be resolved.

Illustrative Crystallographic Data for a Related Brominated Aromatic Compound

To exemplify the type of data obtained from such an analysis, the crystallographic data for N′-(2-Bromobenzylidene)-3,4,5-trimethoxybenzohydrazide methanol solvate is presented below. escholarship.org This data provides a framework for what would be expected from a crystallographic analysis of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.9234 (7) |

| b (Å) | 4.9159 (3) |

| c (Å) | 29.3975 (17) |

| V (ų) | 1867.63 (19) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.512 |

Data sourced from a study on N′-(2-Bromobenzylidene)-3,4,5-trimethoxybenzohydrazide methanol solvate as an illustrative example. escholarship.org

This data allows for a precise reconstruction of the molecular geometry. For this compound, such an analysis would definitively establish the conformation of the benzyloxy and methanol substituents relative to the brominated phenyl ring.

Correlation of Experimental and Theoretically Calculated Spectroscopic Data

The synergy between experimental spectroscopic measurements and theoretical calculations, primarily through Density Functional Theory (DFT), has become a powerful tool for structural elucidation and the assignment of spectral features. ugm.ac.idepa.gov This correlative approach provides a deeper understanding of the electronic structure and vibrational modes of a molecule.

The process involves optimizing the molecular geometry of the compound using computational methods and then calculating various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These calculated values are then compared with the experimentally obtained spectra. A strong correlation between the theoretical and experimental data validates the proposed structure and the accuracy of the computational model. nist.gov

For this compound, experimental ¹H and ¹³C NMR data, while not extensively published in peer-reviewed journals, are available through chemical databases. nih.gov A theoretical study would involve calculating the NMR shielding tensors for each nucleus to predict the chemical shifts.

Illustrative Comparison of Experimental and Calculated Spectroscopic Data

While a dedicated computational study for this compound is not available, the table below illustrates how such a correlation is typically presented, using data from studies on related brominated and benzyloxy-containing compounds. ugm.ac.idrsc.org

| Spectroscopic Data | Experimental Value (Typical Range) | Theoretically Calculated Value (Example) |

| ¹H NMR (ppm) | Aromatic Protons: 6.8-7.5 | Aromatic Protons: 6.9-7.6 |

| Benzylic CH₂: ~5.1 | Benzylic CH₂: ~5.2 | |

| Methanol CH₂: ~4.6 | Methanol CH₂: ~4.7 | |

| ¹³C NMR (ppm) | Aromatic Carbons: 110-160 | Aromatic Carbons: 112-158 |

| Benzylic CH₂: ~70 | Benzylic CH₂: ~71 | |

| Methanol CH₂: ~60 | Methanol CH₂: ~62 | |

| IR (cm⁻¹) | O-H Stretch: ~3400 | O-H Stretch: ~3450 |

| C-H (Aromatic) Stretch: ~3050 | C-H (Aromatic) Stretch: ~3060 | |

| C-O Stretch: ~1250 | C-O Stretch: ~1245 |

Note: The experimental and theoretical values are illustrative and based on data from related compounds. The exact values for this compound may vary.

A strong agreement between the experimental and calculated data, often with a high correlation coefficient (R² > 0.9), would provide a high degree of confidence in the structural assignment of this compound. ugm.ac.id This correlative approach is particularly valuable for distinguishing between isomers and for understanding the electronic effects of the various substituents on the phenyl ring.

Applications of 2 Benzyloxy 5 Bromophenyl Methanol in Complex Organic Synthesis

Role as a Key Building Block for Advanced Molecular Architectures

The inherent functionality of (2-(Benzyloxy)-5-bromophenyl)methanol positions it as a key starting material for the assembly of advanced molecular architectures. The benzyl (B1604629) ether serves as a robust protecting group for the phenolic oxygen, which can be removed in later synthetic stages under specific conditions, revealing a reactive hydroxyl group. The primary alcohol moiety (-CH2OH) can be readily transformed into other functional groups such as aldehydes, carboxylic acids, or ethers, providing a handle for chain extension or the introduction of new pharmacophores.

Perhaps most significantly, the bromine atom on the phenyl ring is primed for a wide array of modern cross-coupling reactions. This feature enables the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex scaffolds found in pharmaceuticals, agrochemicals, and materials science. The interplay of these three distinct functional groups within a single, stable molecule underscores its utility as a foundational component for elaborate synthetic campaigns.

Precursor in the Synthesis of Substituted Arenes and Heterocyclic Systems

The this compound molecule is an exemplary precursor for generating highly functionalized aromatic (arene) and heterocyclic systems. The aryl bromide is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Substituted Arenes: Through reactions like the Suzuki-Miyaura coupling (with boronic acids), the Stille coupling (with organostannanes), or the Heck-Mizoroki reaction (with alkenes), the bromine atom can be replaced with a variety of carbon-based substituents. This allows for the straightforward synthesis of complex biaryl systems and other substituted benzenes, which are common motifs in biologically active molecules.

Heterocyclic Systems: The strategic placement of the functional groups in this precursor also facilitates the construction of heterocyclic rings. For instance, following the modification of the aryl bromide via a coupling reaction, the benzyl alcohol and the ortho-benzyloxy group can be chemically manipulated to form fused ring systems. After deprotection of the benzyl ether to reveal the phenol (B47542), intramolecular cyclization reactions can be triggered to form oxygen-containing heterocycles like benzofurans.

Below is a table illustrating the potential transformations of this compound into various arene and heterocyclic precursors.

| Starting Material | Reaction Type | Reagents | Resulting Moiety |

| This compound | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Substituted biaryl |

| This compound | Heck-Mizoroki Reaction | Alkene, Pd catalyst, Base | Stilbene derivative |

| This compound | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Aryl amine |

| This compound | Intramolecular Cyclization | Deprotection then acid/base | Benzofuran derivative |

Intermediates in the Construction of Structurally Diverse Organic Compounds

In multi-step synthetic sequences, this compound often serves as a crucial intermediate that is itself synthesized and then consumed en route to a final, more complex target. Its role is to introduce a specific, pre-functionalized aromatic ring into a growing molecule. Chemists can perform a reaction at one of its functional sites (e.g., the alcohol), carry out several subsequent steps on other parts of the molecule, and then return to modify the remaining functionalities (e.g., the aryl bromide or the protected phenol) at a later, strategic point in the synthesis. This controlled and sequential reactivity is essential for achieving high yields and avoiding unwanted side reactions in the construction of structurally diverse compounds.

Strategies for the Incorporation of the Benzyloxy-Bromophenylmethanol Moiety into Larger Scaffolds

The integration of the this compound unit into larger and more complex molecular scaffolds relies on a set of well-established and reliable chemical strategies that take advantage of its distinct functional groups.

Palladium-Catalyzed Cross-Coupling: The most common strategy involves leveraging the aryl bromide for C-C or C-N bond formation. By using reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the entire benzyloxy-bromophenylmethanol moiety can be appended to another molecular fragment, effectively installing a highly functionalized aromatic ring in a single step.

Etherification and Esterification: The primary alcohol (-CH2OH) provides a straightforward point of attachment. It can be converted into an alkoxide and reacted with alkyl halides to form ether linkages (Williamson ether synthesis) or reacted with carboxylic acids or their derivatives to form ester linkages. These methods are fundamental for connecting the moiety to aliphatic chains, other aromatic rings, or complex natural product scaffolds.

Oxidation and Subsequent Derivatization: The benzyl alcohol can be selectively oxidized to the corresponding aldehyde. This aldehyde is a versatile functional group that can then participate in a host of subsequent reactions, including Wittig-type olefination (to form alkenes), reductive amination (to form amines), or aldol (B89426) reactions, thereby building out more complex structures from the phenyl ring.

These distinct strategies, summarized in the table below, provide chemists with a reliable toolkit for incorporating this valuable building block into a wide range of target molecules.

| Strategy | Functional Group Utilized | Reaction Type | Resulting Linkage/Structure |

| Cross-Coupling | Aryl Bromide | Suzuki, Sonogashira, etc. | Carbon-Carbon or Carbon-Nitrogen bond |

| Etherification | Primary Alcohol | Williamson Ether Synthesis | Ether (C-O-C) |

| Esterification | Primary Alcohol | Fischer Esterification, etc. | Ester (C-O-C=O) |

| Oxidation/Derivatization | Primary Alcohol | Oxidation, then Wittig, etc. | Aldehyde, Alkene, Amine, etc. |

Q & A

Q. What are the key synthetic routes for (2-(Benzyloxy)-5-bromophenyl)methanol, and how do reaction conditions influence purity?

- Methodological Answer : The compound can be synthesized via selective reduction of a ketone precursor using lithium tetrahydroborate (LiBH₄) in ether at 0°C, followed by aqueous workup and flash chromatography to yield a yellow foam (purity >95%) . Alternatively, benzyl ether protection strategies involving benzyl bromide and potassium carbonate in acetone are effective for intermediates . Reaction temperature and solvent polarity critically affect regioselectivity; for example, -78°C conditions minimize side reactions during electrophilic substitutions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR analysis typically reveals distinct signals for the benzyloxy group (δ 7.3–7.5 ppm, multiplet), bromophenyl protons (δ 6.8–7.1 ppm), and the methanol -CH₂OH group (δ 4.5–4.7 ppm, singlet after D₂O exchange). ¹³C NMR shows peaks for the quaternary brominated carbon (~115 ppm) and the benzyl ether oxygen-bearing carbon (70–75 ppm). Discrepancies in splitting patterns may indicate incomplete purification or stereochemical impurities .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) effectively separates the target compound from byproducts like dehalogenated derivatives. For polar impurities, silica gel pre-treated with triethylamine improves resolution. Yields can exceed 80% with careful solvent selection .

Advanced Research Questions

Q. How does regioselectivity in bromination or lithiation impact functionalization of the aromatic ring in related methanols?

- Methodological Answer : Directed ortho-lithiation using strong bases (e.g., LDA) at -78°C enables selective substitution at the 2-position of the benzene ring. For brominated analogs, steric hindrance from the benzyloxy group directs electrophiles to the para position relative to the methanol substituent. Computational studies (DFT) predict charge distribution to validate experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or hydrogen bonding. Use variable-temperature NMR to assess dynamic effects. X-ray crystallography (e.g., PDB ID: 2TK) provides definitive structural validation, particularly for stereocenters .

Q. How can computational modeling optimize reaction pathways for synthesizing analogs with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for key steps like benzyloxy deprotection or Suzuki couplings. Solvent effects (SMD model) and steric parameters predict yields of cross-coupled products. Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What role does this compound play in synthesizing bioactive macrocycles or heterocycles?

- Methodological Answer : The compound serves as a precursor for pyrrolopyrimidine scaffolds via Biginelli reactions. For example, condensation with ethyl acetoacetate and thiourea in acetonitrile under reflux yields tetrahydropyrimidine derivatives (34% yield), which are intermediates in kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.